![molecular formula C21H25N3O2S2 B2385782 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252826-06-4](/img/structure/B2385782.png)

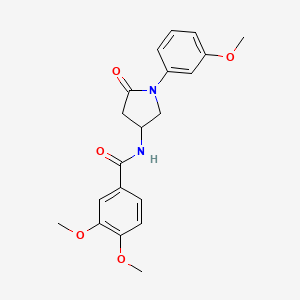

2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Molecular Structure Analysis

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, depending on the substituents present on the rings . For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, and others.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of the substituents. In general, thieno[3,2-d]pyrimidines are aromatic and relatively stable .Aplicaciones Científicas De Investigación

Crystallographic Studies

Compounds with thieno[3,2-d]pyrimidine structures have been analyzed for their crystallographic properties, providing insights into molecular conformations and intermolecular interactions. For example, studies on related compounds have detailed their crystal structures, highlighting the importance of such analyses in understanding the molecular basis of their potential biological activities or physicochemical properties (S. Subasri et al., 2016); (S. Subasri et al., 2017).

Medicinal Chemistry and Drug Design

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential therapeutic applications. These include studies on their antiviral, antitumor, and enzyme inhibition activities. For instance, novel antiviral molecules based on this scaffold have been investigated for their effectiveness against COVID-19, highlighting their potential in antiviral drug discovery (S. Mary et al., 2020). Additionally, compounds with this core have been examined for their dual inhibitory activities against key enzymes in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase, demonstrating their potential as cancer therapeutics (A. Gangjee et al., 2008).

Antimicrobial and Antitumor Activities

Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and antitumor properties. Research into new 4-substituted derivatives has indicated significant potential in the treatment of various human cancers, with certain compounds displaying activity comparable to established chemotherapy drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S2/c1-3-12-24-20(26)19-17(11-13-27-19)23-21(24)28-14-18(25)22-15(2)9-10-16-7-5-4-6-8-16/h4-8,11,13,15H,3,9-10,12,14H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTIYRNIXJYNPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2385703.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2385704.png)

![N-(3-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2385705.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)

![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)

![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)